Gnetol

説明

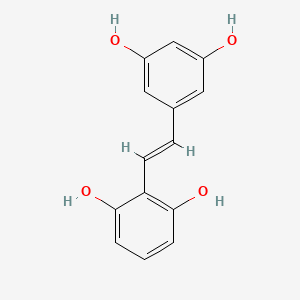

a naturally occurring compound particularly found in the genus Gnetum, had a strong inhibitory effect on murine tyrosinase activity; structure in first source

特性

IUPAC Name |

2-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]benzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O4/c15-10-6-9(7-11(16)8-10)4-5-12-13(17)2-1-3-14(12)18/h1-8,15-18H/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQULNTWGBBNZSC-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)C=CC2=CC(=CC(=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1)O)/C=C/C2=CC(=CC(=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86361-55-9 | |

| Record name | Gnetol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86361-55-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

Gnetol's Mechanism of Action in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gnetol, a naturally occurring stilbenoid and a resveratrol analogue, has garnered significant interest in the field of oncology for its potential anti-cancer properties.[1] Like other stilbenoids, this compound exhibits a range of biological activities, including anti-inflammatory and antioxidant effects, which are increasingly being investigated for their therapeutic potential in cancer treatment. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action in cancer cells, with a focus on its impact on key signaling pathways, apoptosis, and the cell cycle. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel cancer therapies.

Data Presentation: Quantitative Effects of this compound and Related Compounds

The following tables summarize the available quantitative data on the cytotoxic effects of this compound and its close analogue, goniothalamin, on various cancer cell lines.

Table 1: IC50 Values of this compound and Related Compounds in Human Cancer Cell Lines

| Compound | Cancer Cell Line | Cell Type | IC50 Value | Incubation Time (hours) | Reference |

| Goniothalamin | Saos-2 | Osteosarcoma | 0.62 ± 0.06 µg/mL | 72 | [2] |

| Goniothalamin | A549 | Adenocarcinoma (lung) | < 2 µg/mL | 72 | [2] |

| Goniothalamin | UACC-732 | Breast Carcinoma | Not Specified | 72 | [2] |

| Goniothalamin | MCF-7 | Breast Adenocarcinoma | 2.01 ± 0.28 µg/mL | 72 | [2] |

| Goniothalamin | HT29 | Colorectal Adenocarcinoma | 1.64 ± 0.05 µg/mL | 72 | [2] |

| Compound 1 (this compound analogue) | HTB-26 | Breast Cancer (highly aggressive) | 10-50 µM | Not Specified | [3] |

| Compound 1 (this compound analogue) | PC-3 | Pancreatic Cancer | 10-50 µM | Not Specified | [3] |

| Compound 1 (this compound analogue) | HepG2 | Hepatocellular Carcinoma | 10-50 µM | Not Specified | [3] |

| Compound 1 (this compound analogue) | HCT116 | Colorectal Cancer | 22.4 µM | Not Specified | [3] |

| Compound 2 (this compound analogue) | HCT116 | Colorectal Cancer | 0.34 µM | Not Specified | [3] |

Note: Further research is required to establish a comprehensive profile of this compound's IC50 values across a wider range of cancer cell lines.

Core Mechanisms of Action

This compound and related stilbenoids exert their anti-cancer effects through a multi-pronged approach that primarily involves the induction of apoptosis and the arrest of the cell cycle. These events are orchestrated through the modulation of critical intracellular signaling pathways.

Signaling Pathways Modulated by this compound and Related Compounds

1. PI3K/Akt/mTOR Pathway:

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that promotes cell survival, growth, and proliferation. Its dysregulation is a common feature in many cancers. Evidence suggests that compounds structurally related to this compound, such as gigantol, can suppress this pathway.[4][5] This suppression is achieved by inhibiting the phosphorylation of key components like Akt and mTOR, leading to a downstream cascade that curtails cell growth and promotes apoptosis.

2. MAPK Pathway:

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling route that regulates a wide array of cellular processes, including proliferation, differentiation, and apoptosis.[6][7][8] Natural products, including polyphenols, have been shown to modulate this pathway to exert their anti-cancer effects. While direct quantitative data on this compound's effect on this pathway is still emerging, related compounds have been shown to influence the phosphorylation status of key MAPK proteins such as ERK, JNK, and p38, thereby triggering apoptotic cell death.[9][10]

Induction of Apoptosis

Apoptosis, or programmed cell death, is a vital process for eliminating damaged or cancerous cells. This compound and its analogues have been shown to be potent inducers of apoptosis. This is achieved through the modulation of the intrinsic and extrinsic apoptotic pathways.

Key Apoptotic Events:

-

Regulation of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax, Bad) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins of the Bcl-2 family is a critical determinant of cell fate. This compound and related compounds can shift this balance in favor of apoptosis by downregulating anti-apoptotic proteins and upregulating pro-apoptotic ones.[11]

-

Caspase Activation: Caspases are a family of proteases that execute the apoptotic program. The activation of initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3) is a hallmark of apoptosis.[12][13] this compound-related compounds have been demonstrated to induce the cleavage and activation of these caspases, leading to the dismantling of the cell.[9][14][15]

Cell Cycle Arrest

By interfering with the cell cycle, this compound can halt the proliferation of cancer cells. Flow cytometry analyses have indicated that stilbenoids can induce cell cycle arrest at various phases, most commonly the G1/S or G2/M transitions.[16] This arrest prevents cancer cells from replicating their DNA and dividing, ultimately leading to a reduction in tumor growth.

Mandatory Visualizations

Signaling Pathways

Caption: this compound's proposed mechanism of action on key signaling pathways in cancer cells.

Experimental Workflows

Caption: A typical experimental workflow for determining the IC50 of this compound using an MTT assay.

Caption: A generalized workflow for analyzing protein expression changes using Western blotting.

Caption: A standard workflow for analyzing cell cycle distribution via flow cytometry.

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cells and calculate the half-maximal inhibitory concentration (IC50).

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

The following day, replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

-

Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours.

-

Carefully remove the medium and add 150-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blot Analysis

Objective: To analyze the expression and phosphorylation status of specific proteins in cancer cells treated with this compound.

Materials:

-

Cancer cell line of interest

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (specific for the proteins of interest, e.g., Akt, p-Akt, ERK, p-ERK, Bcl-2, Bax, Caspase-3)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Plate cells and treat with this compound at the desired concentration and for the desired time.

-

Harvest the cells and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates using a protein assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Analyze the band intensities to determine the relative protein expression levels.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of this compound on the cell cycle distribution of cancer cells.

Materials:

-

Cancer cell line of interest

-

This compound

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells and treat with this compound for the desired time.

-

Harvest the cells (including both adherent and floating cells) and wash them with PBS.

-

Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.

-

Analyze the stained cells using a flow cytometer, acquiring data for at least 10,000 events per sample.

-

Use appropriate software to analyze the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion and Future Directions

This compound demonstrates significant potential as an anti-cancer agent, primarily through the induction of apoptosis and cell cycle arrest in cancer cells. Its mechanism of action appears to involve the modulation of key signaling pathways, including the PI3K/Akt/mTOR and MAPK pathways. While the current body of research provides a strong foundation for understanding this compound's therapeutic promise, further investigation is warranted. Specifically, future studies should focus on:

-

Comprehensive IC50 Profiling: Determining the IC50 values of this compound in a broader range of human cancer cell lines.

-

Quantitative Signaling Analysis: Conducting detailed quantitative studies to elucidate the precise effects of this compound on the phosphorylation and expression levels of key proteins within the PI3K/Akt and MAPK pathways.

-

In Vivo Efficacy: Evaluating the anti-tumor efficacy of this compound in preclinical animal models to translate the in vitro findings to a more complex biological system.

-

Combination Therapies: Investigating the potential synergistic effects of this compound when used in combination with existing chemotherapeutic agents.

A deeper understanding of this compound's molecular mechanisms will be instrumental in its development as a novel and effective therapeutic agent for the treatment of cancer.

References

- 1. researchgate.net [researchgate.net]

- 2. medic.upm.edu.my [medic.upm.edu.my]

- 3. researchgate.net [researchgate.net]

- 4. Gigantol inhibits proliferation and enhances DDP-induced apoptosis in breast-cancer cells by downregulating the PI3K/Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Gigantol Targets Cancer Stem Cells and Destabilizes Tumors via the Suppression of the PI3K/AKT and JAK/STAT Pathways in Ectopic Lung Cancer Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A renewed concept on the MAPK signaling pathway in cancers: Polyphenols as a choice of therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Natural products targeting the MAPK-signaling pathway in cancer: overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Plaunotol and geranylgeraniol induce caspase-mediated apoptosis in colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Caspase Activation in Cancer Therapy - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Evaluation the cytotoxic effect of Fe3O4@Glu-Gingerol on lung adenocarcinoma cell line (A549) with biological mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Gnetol: A Comprehensive Technical Guide to its Biological Activity and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gnetol, a naturally occurring stilbenoid, has emerged as a compound of significant interest within the scientific and medical communities. Structurally related to resveratrol, this compound is found in various species of the Gnetum genus and has demonstrated a wide spectrum of biological activities.[1][2] Its therapeutic potential spans several key areas, including antioxidant, anti-inflammatory, cardioprotective, neuroprotective, and anticancer effects.[2] This technical guide provides an in-depth overview of the current understanding of this compound's biological activities, summarizing key quantitative data, detailing experimental protocols for its evaluation, and visualizing its mechanisms of action through signaling pathway diagrams.

Biological Activities and Therapeutic Potential

This compound's diverse pharmacological effects are attributed to its ability to modulate multiple cellular signaling pathways. The following sections delineate its primary biological activities and the underlying molecular mechanisms.

Antioxidant Activity

This compound exhibits potent antioxidant properties, effectively scavenging free radicals and reducing oxidative stress.[1][3] Its antioxidant capacity has been shown to be comparable or even superior to that of resveratrol in certain assays.[1][3] This activity is crucial in mitigating cellular damage implicated in a wide range of chronic diseases.

Anti-inflammatory Effects

This compound demonstrates significant anti-inflammatory properties, which are linked to its ability to modulate key inflammatory signaling pathways.[2] It has been suggested that this compound may exert its anti-inflammatory effects through the inhibition of the NF-κB signaling pathway, a central regulator of inflammation. This involves preventing the phosphorylation and subsequent degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.

Cardioprotective Potential

Preclinical studies have highlighted the cardioprotective effects of this compound. It has been shown to inhibit cardiomyocyte hypertrophy, a key pathological feature of heart failure.[4] This effect is at least partially mediated by the activation of AMP-activated protein kinase (AMPK), a critical regulator of cellular energy homeostasis.[4]

Neuroprotective Properties

This compound has shown promise as a neuroprotective agent. In vitro studies have demonstrated its ability to protect neuronal cells from toxin-induced damage and apoptosis.[5] The neuroprotective mechanisms of this compound involve the modulation of apoptotic pathways and the regulation of neurotrophic factors.

Anticancer Activity

Emerging evidence suggests that this compound possesses anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis.[6] The anticancer effects of this compound are linked to its ability to modulate signaling pathways involved in cell cycle regulation and apoptosis.

Hepatoprotective Effects

This compound has demonstrated hepatoprotective activity in in vitro models of liver injury. It can protect liver cells from damage induced by toxins like carbon tetrachloride (CCl4).[1][3] This protective effect is associated with its antioxidant properties and its ability to modulate signaling molecules involved in liver fibrosis, such as Transforming Growth Factor-beta (TGF-β) and Peroxisome Proliferator-Activated Receptor alpha (PPARα).[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative data from various studies on this compound's biological activities, providing a comparative overview of its potency and efficacy.

Table 1: Antioxidant Activity of this compound

| Assay | This compound Activity | Comparator | Reference |

| ABTS Radical Scavenging | 13.48 µmol L⁻¹ Trolox equivalents | Resveratrol: 10.61 µmol L⁻¹ Trolox equivalents | [3] |

| Ferric Reducing Antioxidant Power (FRAP) | 37.08 µmol L⁻¹ Trolox equivalents | - | [3] |

| DPPH Radical Scavenging | IC50: 7.25 µmol L⁻¹ | Resveratrol: 14.45 µmol L⁻¹ | [3] |

Table 2: In Vitro Hepatoprotective and Cytotoxic Activity of this compound

| Assay | Cell Line | This compound Concentration | Result | Comparator (Silymarin) | Reference |

| CCl4-induced Hepatoprotection | BRL3A | 200 µg/mL | 54.3% cell protection | 77.15% cell protection | [1][3] |

| Cytotoxicity (CTC50) | BRL3A | >1000 µg/mL | Non-toxic | - | [1][3] |

Table 3: Molecular Docking and Binding Affinity of this compound

| Target Protein | This compound Binding Affinity (kcal/mol) | Standard/Comparator Binding Affinity (kcal/mol) | Reference |

| TGF-β | -7.0 | Silymarin: -6.8 | [1][3] |

| PPARα | -8.4 | Silymarin: -6.5 | [1][3] |

Table 4: Neuroprotective Activity of this compound

| Assay | Cell Line | This compound Concentration | Result | Reference |

| Malathion-induced Neurotoxicity | N2a | 5, 10, 20 µM | Dose-dependent protection from apoptosis | [5] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and the general workflows for the experimental protocols described.

Signaling Pathway Diagrams

Caption: Key signaling pathways modulated by this compound.

Experimental Workflow Diagrams

Caption: General workflow for antioxidant capacity assays.

Caption: General workflow for cell-based assays.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, offering a practical resource for researchers.

Antioxidant Assays

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

-

Reagents:

-

DPPH solution (0.1 mM in methanol)

-

This compound stock solution (in a suitable solvent like methanol or DMSO)

-

Methanol

-

Positive control (e.g., Ascorbic acid or Trolox)

-

-

Procedure:

-

Prepare a series of dilutions of this compound and the positive control in methanol.

-

In a 96-well microplate, add a specific volume of each this compound dilution to the wells.

-

Add the DPPH working solution to each well to initiate the reaction.

-

Include a control well containing only the solvent and DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.[1]

-

Measure the absorbance at 517 nm using a microplate reader.[1]

-

-

Data Analysis:

-

Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

Determine the IC50 value (the concentration of this compound required to scavenge 50% of the DPPH radicals) by plotting the percentage of inhibition against the concentration of this compound.

-

2. Ferric Reducing Antioxidant Power (FRAP) Assay

-

Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color, measured spectrophotometrically.

-

Reagents:

-

FRAP reagent: Prepared by mixing acetate buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM) in a 10:1:1 ratio.

-

This compound stock solution

-

Standard (e.g., Trolox or FeSO₄)

-

-

Procedure:

-

Prepare a series of dilutions of this compound and the standard.

-

In a 96-well microplate, add a small volume of each this compound dilution or standard to the wells.

-

Add the freshly prepared FRAP reagent to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 4-30 minutes).

-

Measure the absorbance at 593 nm.

-

-

Data Analysis:

-

Create a standard curve using the absorbance values of the known concentrations of the standard.

-

Determine the FRAP value of the this compound samples by comparing their absorbance to the standard curve. The results are typically expressed as µmol of Trolox equivalents per gram or liter of the sample.

-

Cellular Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay

-

Principle: This colorimetric assay measures cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Reagents:

-

Cell culture medium

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

This compound stock solution

-

-

Procedure:

-

Seed cells (e.g., BRL3A, N2a) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control.

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.[5]

-

Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

-

2. In Vitro Hepatoprotection Assay (CCl4-induced toxicity in BRL3A cells)

-

Principle: This assay evaluates the ability of a compound to protect liver cells from damage induced by a hepatotoxin, such as carbon tetrachloride (CCl4).

-

Cell Line: BRL3A (rat liver epithelial cells)

-

Procedure:

-

Seed BRL3A cells in a 96-well plate.

-

Pre-treat the cells with different concentrations of this compound for a specific period (e.g., 24 hours).

-

Induce liver cell damage by exposing the cells to a toxic concentration of CCl4 (e.g., 10-40 mM) for a short duration (e.g., 1.5-3 hours).

-

Assess cell viability using the MTT assay as described above.

-

Alternatively, measure the leakage of liver enzymes such as alanine transaminase (ALT) and aspartate transaminase (AST) into the culture medium as an indicator of cell membrane damage.

-

-

Data Analysis:

-

Compare the viability of cells pre-treated with this compound and exposed to CCl4 to that of cells exposed to CCl4 alone. An increase in cell viability indicates a hepatoprotective effect.

-

3. Cardiomyocyte Hypertrophy Assay (Endothelin-1 induced)

-

Principle: This assay models cardiac hypertrophy in vitro by stimulating cardiomyocytes with endothelin-1 (ET-1), a potent hypertrophic agonist. The effect of this compound on preventing this hypertrophy is then assessed.

-

Cell Type: Neonatal rat ventricular myocytes (NRVMs) or iPSC-derived cardiomyocytes.

-

Procedure:

-

Isolate and culture cardiomyocytes.

-

Pre-treat the cells with this compound for a specified time.

-

Induce hypertrophy by treating the cells with ET-1 (e.g., 100 nM) for 24-48 hours.

-

Assess cardiomyocyte hypertrophy by:

-

Cell Size Measurement: Immunostaining for a cardiomyocyte-specific marker (e.g., α-actinin) and measuring the cell surface area using image analysis software.

-

Protein Synthesis: Measuring the incorporation of a labeled amino acid (e.g., ³H-leucine) or using a non-radioactive protein synthesis assay kit.

-

Gene Expression: Analyzing the expression of hypertrophic marker genes (e.g., ANP, BNP) by RT-qPCR.

-

-

-

Data Analysis:

-

Compare the degree of hypertrophy in this compound-treated cells to that in cells treated with ET-1 alone.

-

4. Neuroprotection Assay (Malathion-induced neurotoxicity in N2a cells)

-

Principle: This assay evaluates the neuroprotective effect of this compound against a neurotoxin, such as the organophosphate pesticide malathion.

-

Cell Line: N2a (mouse neuroblastoma cells)

-

Procedure:

-

Seed N2a cells in a suitable culture plate.

-

Pre-treat the cells with different concentrations of this compound (e.g., 5, 10, 20 µM) for 1 hour.[5]

-

Induce neurotoxicity by exposing the cells to malathion (e.g., 1 mM) for 8 hours.[5]

-

Assess cell viability using the MTT assay.

-

Evaluate apoptosis using Annexin V/PI staining and flow cytometry.

-

Analyze changes in the expression of apoptosis-related proteins (e.g., Bax, Bcl-2, caspases) by Western blotting.

-

-

Data Analysis:

-

Compare the viability and apoptosis rates in this compound-pre-treated, malathion-exposed cells to those exposed to malathion alone.

-

Western Blotting for Signaling Pathway Analysis

1. AMPK Activation Assay

-

Principle: Western blotting is used to detect the phosphorylation of AMPK at Threonine 172, which is indicative of its activation.

-

Procedure:

-

Treat cells (e.g., cardiomyocytes) with this compound for a specified time.

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies specific for phosphorylated AMPK (p-AMPK Thr172) and total AMPK.

-

Incubate with a corresponding HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescence detection system.

-

-

Data Analysis:

-

Quantify the band intensities and express the results as the ratio of p-AMPK to total AMPK. An increase in this ratio indicates AMPK activation.

-

2. NF-κB Pathway Activation Assay

-

Principle: This assay assesses the activation of the NF-κB pathway by measuring the phosphorylation of IκBα and the nuclear translocation of the p65 subunit.

-

Procedure:

-

IκBα Phosphorylation:

-

Pre-treat cells with this compound, followed by stimulation with an inflammatory agent (e.g., LPS or TNF-α).

-

Perform Western blotting as described above, using primary antibodies against phosphorylated IκBα (p-IκBα) and total IκBα.

-

-

p65 Nuclear Translocation:

-

After treatment, fractionate the cells to separate the cytoplasmic and nuclear extracts.

-

Perform Western blotting on both fractions using a primary antibody against p65. An increase in p65 in the nuclear fraction indicates translocation.

-

Alternatively, use immunofluorescence microscopy to visualize the localization of p65 within the cells.

-

-

-

Data Analysis:

-

For Western blotting, quantify the band intensities and analyze the ratio of p-IκBα to total IκBα or the relative amount of p65 in the nucleus.

-

For immunofluorescence, quantify the nuclear fluorescence intensity of p65.

-

Conclusion and Future Directions

This compound is a promising natural compound with a wide range of biological activities that hold significant therapeutic potential. Its antioxidant, anti-inflammatory, cardioprotective, neuroprotective, and anticancer effects are supported by a growing body of preclinical evidence. The data summarized in this guide highlight its potency, often comparable or superior to its well-studied analog, resveratrol.

The detailed experimental protocols provided herein offer a valuable resource for researchers aiming to further investigate the mechanisms of action and therapeutic applications of this compound. The visualization of its effects on key signaling pathways, such as NF-κB, AMPK, TGF-β, and PPARα, provides a framework for understanding its multifaceted pharmacological profile.

While in vitro and in silico studies have laid a strong foundation, further research is warranted. Future investigations should focus on:

-

In vivo studies: To validate the therapeutic efficacy and safety of this compound in animal models of various diseases.

-

Pharmacokinetic and bioavailability studies: To understand the absorption, distribution, metabolism, and excretion of this compound, which is crucial for its development as a therapeutic agent.

-

Clinical trials: To ultimately evaluate the safety and efficacy of this compound in humans.

-

Structure-activity relationship studies: To identify more potent and specific derivatives of this compound.

References

- 1. In silico, in vitro: antioxidant and antihepatotoxic activity of this compound from Gnetum ula Brongn - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular encapsulation and bioactivity of this compound, a resveratrol analogue, for use in foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Gnetol: A Potent Natural Tyrosinase Inhibitor for Hyperpigmentation and Browning Control

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Gnetol, a naturally occurring stilbenoid, has emerged as a highly potent inhibitor of tyrosinase, the key enzyme in melanin biosynthesis and enzymatic browning. This technical guide provides a comprehensive overview of the current scientific understanding of this compound as a tyrosinase inhibitor, including its inhibitory efficacy, proposed mechanisms of action, and detailed experimental protocols for its evaluation. This document is intended to serve as a resource for researchers and professionals in the fields of dermatology, cosmetology, and food science who are interested in the development of novel and effective tyrosinase inhibitors.

Introduction to this compound

This compound (2,3′,5′,6-tetrahydroxy-trans-stilbene) is a polyphenol found in various species of the genus Gnetum. It shares the stilbenoid backbone with resveratrol, a well-studied compound with numerous biological activities. This compound has garnered significant attention for its potent inhibitory effect on tyrosinase, an enzyme responsible for the production of melanin in the skin and the browning of fruits and vegetables. The overexpression or hyperactivity of tyrosinase can lead to hyperpigmentation disorders such as melasma and age spots, making tyrosinase inhibitors valuable targets for therapeutic and cosmetic applications. Furthermore, the prevention of enzymatic browning is a major concern in the food industry to maintain the quality and shelf-life of products.

Tyrosinase Inhibitory Activity of this compound

This compound has demonstrated significantly stronger tyrosinase inhibitory activity compared to commonly used whitening agents like kojic acid.

Quantitative Inhibitory Data

The inhibitory potency of this compound has been quantified using the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

| Compound | Enzyme Source | IC50 (µM) | Reference |

| This compound | Murine Tyrosinase | 4.5 | [1][2] |

| Kojic Acid | Murine Tyrosinase | 139 | [1][2] |

Table 1: Comparison of the IC50 values of this compound and Kojic Acid against murine tyrosinase.

In Vitro and Cellular Effects of this compound

Beyond direct enzyme inhibition, this compound has been shown to effectively reduce melanin production in a cellular context.

Inhibition of Melanin Biosynthesis in B16 Melanoma Cells

Studies utilizing murine B16 melanoma cells, a standard model for melanogenesis research, have confirmed that this compound significantly suppresses melanin biosynthesis[1][2]. This cellular effect corroborates its potent enzymatic inhibition and highlights its potential for topical applications in skin lightening.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the tyrosinase inhibitory activity of this compound.

Mushroom Tyrosinase Inhibition Assay (Diphenolase Activity)

This assay is a widely used primary screening method for tyrosinase inhibitors, utilizing commercially available mushroom tyrosinase and L-DOPA as a substrate.

Materials:

-

Mushroom Tyrosinase (e.g., Sigma-Aldrich, Cat. No. T3824)

-

L-3,4-dihydroxyphenylalanine (L-DOPA)

-

Sodium Phosphate Buffer (0.1 M, pH 6.8)

-

This compound (and other test compounds)

-

Kojic Acid (as a positive control)

-

96-well microplate reader

Procedure:

-

Prepare a stock solution of mushroom tyrosinase in sodium phosphate buffer.

-

Prepare various concentrations of this compound and kojic acid in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration in the assay does not exceed 1-2%.

-

In a 96-well plate, add the following to each well:

-

Test compound solution (e.g., 20 µL)

-

Sodium Phosphate Buffer (e.g., 140 µL)

-

Mushroom Tyrosinase solution (e.g., 20 µL)

-

-

Pre-incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10 minutes).

-

Initiate the reaction by adding L-DOPA solution (e.g., 20 µL of a 2.5 mM solution).

-

Immediately measure the absorbance at 475 nm (for dopachrome formation) at regular intervals (e.g., every minute) for a specified duration (e.g., 10-20 minutes) using a microplate reader.

-

Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time curve.

-

The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [(V_control - V_sample) / V_control] * 100 where V_control is the reaction rate without the inhibitor and V_sample is the reaction rate with the inhibitor.

-

Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.

Melanin Content Assay in B16 Melanoma Cells

This assay quantifies the effect of a test compound on melanin production in a cellular environment.

Materials:

-

B16 murine melanoma cells

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound (and other test compounds)

-

α-Melanocyte-Stimulating Hormone (α-MSH) (optional, to stimulate melanogenesis)

-

Phosphate-Buffered Saline (PBS)

-

1 N NaOH with 10% DMSO

-

Microplate reader

Procedure:

-

Seed B16 melanoma cells in a multi-well plate (e.g., 24-well plate) at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (and controls) for a specified period (e.g., 48-72 hours). α-MSH can be co-administered to induce melanin production.

-

After the incubation period, wash the cells with PBS.

-

Lyse the cells by adding 1 N NaOH containing 10% DMSO to each well.

-

Incubate the plate at a raised temperature (e.g., 80°C) for 1-2 hours to solubilize the melanin.

-

Measure the absorbance of the lysate at 405 nm using a microplate reader.

-

To normalize the melanin content, perform a parallel protein quantification assay (e.g., BCA or Bradford assay) on a separate plate prepared under identical conditions.

-

The melanin content is expressed as a percentage of the control (untreated or vehicle-treated cells).

Mechanism of Tyrosinase Inhibition

While the exact kinetic mechanism of this compound's inhibition of tyrosinase has not been definitively elucidated in publicly available literature, the structural features of this compound suggest a competitive or mixed-type inhibition. Stilbenoids, like this compound, can chelate the copper ions in the active site of tyrosinase, thereby preventing the substrate from binding.

Kinetic Analysis (Lineweaver-Burk Plot)

To determine the mode of inhibition, a kinetic analysis using a Lineweaver-Burk plot is necessary. This involves measuring the initial reaction rates at various substrate (L-DOPA) concentrations in the presence and absence of different concentrations of this compound.

Procedure:

-

Perform the tyrosinase inhibition assay as described in section 4.1, but with varying concentrations of L-DOPA.

-

For each concentration of this compound (including zero), generate a set of reaction rates at different L-DOPA concentrations.

-

Plot the reciprocal of the reaction rate (1/V) against the reciprocal of the substrate concentration (1/[S]).

-

Analyze the resulting plot:

-

Competitive Inhibition: Lines will intersect on the y-axis.

-

Non-competitive Inhibition: Lines will intersect on the x-axis.

-

Uncompetitive Inhibition: Lines will be parallel.

-

Mixed-type Inhibition: Lines will intersect in the second or third quadrant.

-

Visualizations

Experimental Workflow for Tyrosinase Inhibition Assay

Caption: Workflow for the in vitro mushroom tyrosinase inhibition assay.

Hypothetical Signaling Pathway of this compound in Melanocytes

While the specific effects of this compound on melanogenesis signaling pathways have not been reported, a plausible mechanism involves the downregulation of key transcription factors and enzymes. This diagram illustrates a hypothetical pathway.

Caption: Hypothetical mechanism of this compound's effect on melanogenesis signaling.

Conclusion

This compound is a promising natural tyrosinase inhibitor with significantly higher potency than kojic acid. Its demonstrated ability to suppress melanin production in cellular models makes it an attractive candidate for development in the cosmetic and pharmaceutical industries for the treatment of hyperpigmentation. Furthermore, its potential as a natural anti-browning agent in the food industry warrants further investigation. Future research should focus on elucidating the precise kinetic mechanism of tyrosinase inhibition, investigating its effects on melanogenesis-related gene and protein expression, and conducting in vivo studies to confirm its efficacy and safety for topical application.

References

Gnetol: A Technical Guide to Antioxidant Properties and Free Radical Scavenging

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gnetol, a naturally occurring stilbenoid, has garnered significant attention within the scientific community for its potent antioxidant and free radical scavenging properties. As a structural analog of resveratrol, this compound exhibits a compelling profile for further investigation in the development of novel therapeutics aimed at mitigating oxidative stress-related pathologies. This technical guide provides an in-depth overview of the core antioxidant mechanisms of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of associated biochemical pathways and workflows. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, drug discovery, and nutritional science.

Introduction to this compound and its Antioxidant Potential

This compound (trans-2,3',5',6-tetrahydroxy-trans-stilbene) is a polyphenol found predominantly in plants of the Gnetum genus.[1][2] Structurally, it is a hydroxylated derivative of resveratrol, a well-studied stilbenoid known for its diverse biological activities. The antioxidant capacity of phenolic compounds like this compound is largely attributed to their ability to donate hydrogen atoms or electrons to neutralize reactive oxygen species (ROS) and other free radicals, thereby terminating damaging chain reactions.

This compound's antioxidant activity has been demonstrated to be comparable or even superior to that of resveratrol in various in vitro assays.[3][4] Its unique hydroxylation pattern influences its radical scavenging efficacy, making it a subject of interest for structure-activity relationship studies.[5] This guide will delve into the quantitative measures of its antioxidant power and the experimental protocols used for such evaluations.

Mechanisms of Free Radical Scavenging

The primary mechanism by which this compound exerts its antioxidant effect is through direct scavenging of free radicals. The hydroxyl groups on its aromatic rings are crucial for this activity. When this compound encounters a free radical, it can donate a hydrogen atom from one of its hydroxyl groups, neutralizing the radical and forming a more stable this compound radical in the process. This this compound radical is resonance-stabilized, which makes it significantly less reactive than the initial free radical, thus breaking the oxidative chain reaction.

Logical Relationship: this compound's Role in Cellular Protection

Caption: this compound neutralizes reactive species, preventing cellular damage.

Quantitative Assessment of Antioxidant Activity

The antioxidant and free radical scavenging capabilities of this compound have been quantified using various established in vitro assays. The following tables summarize the available data, allowing for a comparative analysis of this compound's efficacy against other stilbenoids and standards.

Table 1: IC50 Values for this compound in Radical Scavenging Assays

The IC50 value represents the concentration of the antioxidant required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant potency.

| Assay | Compound | IC50 Value | Reference |

| DPPH | This compound | 17.15 µg/mL | |

| DPPH | Ascorbic Acid (Standard) | 8.9 µg/mL |

Table 2: Comparative Antioxidant Activity (Trolox Equivalents)

Trolox Equivalent Antioxidant Capacity (TEAC) assays measure the antioxidant capacity of a substance relative to the standard, Trolox, a water-soluble vitamin E analog.

| Assay | Compound (at 2.5 µmol L⁻¹) | Antioxidant Capacity (µmol L⁻¹ of Trolox Equivalents) | Reference |

| ABTS | This compound | 13.48 | [3] |

| ABTS | Resveratrol | 10.61 | [3] |

| ABTS | Oxyresveratrol | 14.82 | [3] |

| ABTS | Piceatannol | 22.38 | [3] |

| FRAP | This compound | 37.08 | [3] |

| FRAP | Resveratrol | 23.95 | [3] |

| FRAP | Oxyresveratrol | 30.22 | [3] |

| FRAP | Piceatannol | 47.93 | [3] |

Potential Modulation of Cellular Antioxidant Pathways

Beyond direct radical scavenging, many phenolic antioxidants can influence endogenous antioxidant defense mechanisms through the modulation of signaling pathways. The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a primary regulator of cytoprotective genes, including those encoding for antioxidant and phase II detoxification enzymes. While direct evidence for this compound's activation of the Nrf2 pathway is still emerging, its potent antioxidant nature suggests it may act as an inducer.

Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. In the presence of oxidative stress or electrophilic inducers, Keap1 undergoes a conformational change, preventing Nrf2 degradation. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, initiating their transcription.

Hypothetical Nrf2 Activation Pathway by this compound

Caption: this compound may induce Nrf2 translocation and antioxidant gene expression.

Detailed Experimental Protocols

This section provides detailed methodologies for the key in vitro antioxidant assays referenced in this guide. These protocols are generalized and may require optimization based on specific laboratory conditions and equipment.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the reduction of the stable DPPH radical, which is purple, to the non-radical form, DPPH-H, which is yellow. The change in absorbance is measured spectrophotometrically.

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should be freshly prepared and kept in the dark.

-

Prepare a series of dilutions of this compound in methanol.

-

-

Assay Procedure:

-

In a 96-well plate or cuvettes, add a fixed volume of the DPPH solution (e.g., 100 µL).

-

Add an equal volume of the this compound dilutions or the standard (e.g., ascorbic acid) to the wells.

-

For the control, add methanol instead of the sample.

-

-

Incubation and Measurement:

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader or spectrophotometer.

-

-

Calculation:

-

The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100

-

The IC50 value is determined by plotting the percentage of scavenging against the concentration of this compound.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant results in a loss of color, which is measured spectrophotometrically.

Protocol:

-

Reagent Preparation:

-

Prepare the ABTS•+ stock solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 (± 0.02) at 734 nm.

-

Prepare various concentrations of this compound and a standard (e.g., Trolox).

-

-

Assay Procedure:

-

Add a small volume of the this compound solution or standard (e.g., 10 µL) to a larger volume of the diluted ABTS•+ solution (e.g., 190 µL).

-

-

Incubation and Measurement:

-

Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).

-

Measure the absorbance at 734 nm.

-

-

Calculation:

-

The antioxidant activity is typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is calculated from a standard curve of Trolox.

-

General Experimental Workflow for In Vitro Antioxidant Assays

Caption: A typical workflow for assessing the antioxidant capacity of this compound.

Oxygen Radical Absorbance Capacity (ORAC) Assay

Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by a peroxyl radical generator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by the area under the fluorescence decay curve.

Protocol:

-

Reagent Preparation:

-

Prepare a working solution of fluorescein in a phosphate buffer (75 mM, pH 7.4).

-

Prepare a fresh solution of AAPH in the same buffer.

-

Prepare serial dilutions of this compound and the standard, Trolox.

-

-

Assay Procedure (96-well plate format):

-

Add the fluorescein solution to all wells.

-

Add the this compound dilutions, standard, or buffer (for blank) to the respective wells.

-

Incubate the plate at 37°C for a pre-incubation period (e.g., 15 minutes).

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding the AAPH solution to all wells.

-

Immediately place the plate in a fluorescence microplate reader.

-

Measure the fluorescence decay kinetically at 37°C, with excitation at ~485 nm and emission at ~520 nm, every 1-2 minutes for at least 60 minutes.

-

-

Calculation:

-

Calculate the Area Under the Curve (AUC) for each sample, standard, and blank.

-

The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard.

-

The ORAC value is determined by comparing the net AUC of the sample to a standard curve generated with Trolox and is expressed as Trolox equivalents.

-

Cellular Antioxidant Activity (CAA) Assay

Principle: This assay provides a more biologically relevant measure of antioxidant activity by assessing the ability of a compound to prevent intracellular ROS formation in a cell culture system (e.g., HepG2 human liver cancer cells). The probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) is cell-permeable and is deacetylated by cellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Protocol:

-

Cell Culture and Plating:

-

Culture HepG2 cells to confluence in a 96-well microplate.

-

-

Loading and Treatment:

-

Wash the cells with a suitable buffer.

-

Incubate the cells with a solution containing DCFH-DA and various concentrations of this compound or a standard (e.g., quercetin) for a period (e.g., 1 hour) to allow for uptake.

-

-

Oxidative Stress Induction and Measurement:

-

Remove the treatment solution and wash the cells.

-

Add a solution of AAPH to induce peroxyl radical formation.

-

Measure the fluorescence intensity immediately using a microplate reader (excitation ~485 nm, emission ~538 nm) kinetically over 1 hour.

-

-

Calculation:

-

The CAA value is calculated based on the area under the curve of fluorescence versus time.

-

Results are typically expressed as quercetin equivalents.

-

Conclusion and Future Directions

This compound has demonstrated significant potential as a potent antioxidant and free radical scavenger, with in vitro efficacy that rivals or exceeds that of resveratrol in certain assays. The data compiled in this guide underscore its capacity for direct radical neutralization. While its role in modulating cellular antioxidant pathways like Nrf2 is an area requiring further direct investigation, its strong antioxidant profile suggests this is a promising avenue for future research.

For drug development professionals, this compound represents a valuable lead compound. Future studies should focus on its bioavailability, metabolic fate, and in vivo efficacy in models of oxidative stress-related diseases. Further elucidation of its molecular mechanisms of action, including its interaction with cellular signaling pathways, will be critical in translating its in vitro antioxidant potential into tangible therapeutic applications.

Disclaimer: This document is intended for informational purposes for a technical audience and is not a substitute for professional scientific or medical advice. The experimental protocols provided are for guidance and should be adapted and validated for specific laboratory settings.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Molecular encapsulation and bioactivity of this compound, a resveratrol analogue, for use in foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Molecular encapsulation and bioactivity of this compound, a resveratrol analogue, for use in foods - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Anti-inflammatory Effects and Signaling Pathways of Gnetol

Introduction

This compound, a naturally occurring stilbenoid compound, has garnered significant interest within the scientific community for its potential therapeutic properties. Structurally similar to resveratrol, this compound (trans-2′,3,5,6′-tetrahydroxystilbene) is found in plants of the genus Gnetum.[1] Emerging research highlights its diverse bioactivities, including anti-inflammatory, antioxidant, and cardioprotective effects.[2][3] This technical guide provides a comprehensive overview of the anti-inflammatory mechanisms of this compound, focusing on its modulation of key signaling pathways. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of the molecular pathways and experimental workflows to support further research and drug development efforts.

Core Anti-inflammatory Mechanisms and Signaling Pathways

This compound exerts its anti-inflammatory effects by modulating several key cellular signaling cascades and inhibiting the production of pro-inflammatory mediators. The primary mechanisms involve the inhibition of the NF-κB and MAPK signaling pathways, reduction of pro-inflammatory enzymes and cytokines, and potent antioxidant activity that mitigates oxidative stress, a key driver of inflammation.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, controlling the expression of numerous pro-inflammatory genes. In inflammatory conditions, such as those induced by lipopolysaccharide (LPS) in macrophages, the IκBα protein is degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of genes encoding inflammatory mediators like iNOS, COX-2, TNF-α, and IL-1β.[1][4]

This compound has been shown to suppress this pathway. Studies on LPS-stimulated RAW 264.7 macrophages demonstrate that this compound and its metabolites can significantly decrease the production of nitric oxide (NO), interleukin 1β (IL-1β), and tumor necrosis factor α (TNF-α), all of which are downstream products of NF-κB activation.[5] While direct inhibition of IκBα degradation by this compound is inferred from these downstream effects, it shares this mechanism with other well-studied stilbenes.[4]

Modulation of MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which includes p38, JNK, and ERK, is another critical regulator of inflammation. Similar to NF-κB, this pathway is activated by stimuli like LPS and results in the activation of transcription factors such as AP-1, which also promotes the expression of pro-inflammatory genes.[4] While direct studies on this compound's effect on MAPK phosphorylation are limited, related stilbenes like oxyresveratrol and methoxy-derivatives of resveratrol have been shown to block LPS-stimulated inflammatory responses by inhibiting the phosphorylation of p38, JNK, and ERK in macrophages.[4][5] Given this compound's structural similarity and its observed reduction of inflammatory mediators, it is highly probable that it also acts on the MAPK pathway.

Inhibition of Pro-inflammatory Enzymes

This compound has been identified as an inhibitor of key enzymes involved in the inflammatory cascade.

-

Cyclooxygenases (COX) : These enzymes are responsible for the synthesis of prostaglandins, which are potent inflammatory mediators. This compound has been reported to be a potent inhibitor of COX-1 and shows weak activity against COX-2.[2][5] The inhibition of COX enzymes contributes directly to its anti-inflammatory and anti-thrombotic properties.[2][3]

-

Lipoxygenases (LOX) : LOX enzymes catalyze the production of leukotrienes from arachidonic acid, which are involved in inflammatory and allergic responses.[6] The capacity of stilbenoids to inhibit LOX suggests another avenue for this compound's anti-inflammatory action.[7][8]

-

Inducible Nitric Oxide Synthase (iNOS) : The overexpression of iNOS leads to excessive production of nitric oxide (NO), a pro-inflammatory molecule. This compound treatment reduces NO production in LPS-stimulated macrophages, indicating a downstream inhibition of iNOS expression or activity.[5]

Antioxidant Effects

Oxidative stress, characterized by an imbalance between reactive oxygen species (ROS) and antioxidant defenses, is intrinsically linked to inflammation. This compound is a potent antioxidant.[2] It effectively scavenges free radicals, such as the DPPH radical, and reduces intracellular ROS production in stimulated immune cells.[2][5][7] This antioxidant capacity helps to break the cycle where inflammation begets more oxidative stress, and vice versa.

Quantitative Data Summary

The following tables summarize the reported quantitative data on this compound's bioactivity.

Table 1: In Vitro Anti-inflammatory and Antioxidant Activity of this compound

| Assay Type | Model System | Parameter | Result | Reference |

| Anti-inflammatory | LPS-stimulated RAW 264.7 Macrophages | NO Production | Decreased | [5] |

| LPS-stimulated RAW 264.7 Macrophages | IL-1β Production | Decreased | [5] | |

| LPS-stimulated RAW 264.7 Macrophages | TNF-α Production | Decreased | [5] | |

| Enzyme Assay | COX-1 Inhibition | Potent Inhibitor | [2][5] | |

| Enzyme Assay | COX-2 Inhibition | Weak Inhibitor | [5] | |

| Antioxidant | DPPH Radical Scavenging | IC₅₀ | 7.25 µmol L⁻¹ | [2] |

| ABTS Radical Cation Scavenging | Trolox Equivalents | 13.48 µmol L⁻¹ (at 2.5 µmol L⁻¹) | [2] | |

| Ferric Reducing Antioxidant Power (FRAP) | Trolox Equivalents | 37.08 µmol L⁻¹ (at 2.5 µmol L⁻¹) | [2] | |

| LPS-stimulated RAW 264.7 Macrophages | Intracellular ROS | Decreased | [5] |

Table 2: Cell Viability and Cytotoxicity of this compound

| Cell Line | Assay | Parameter | Result | Reference |

| BRL3A (Rat Liver) | MTT Assay | CTC₅₀ | >1000 µg/mL | [7][8] |

| BRL3A (Rat Liver) | MTT Assay | % Inhibition (500 µg/mL) | 9.7 ± 2.07 | [7] |

| BRL3A (Rat Liver) | MTT Assay | % Inhibition (1000 µg/mL) | 14.4 ± 1.9 | [7] |

| RAW 264.7 (Murine Macrophage) | MTT Assay | Cell Viability | No significant toxicity at effective anti-inflammatory concentrations | [1][5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments cited in the study of this compound's anti-inflammatory properties.

General Cell Culture and Treatment Workflow

The following workflow is standard for assessing the anti-inflammatory effects of compounds on macrophage cell lines.

Cell Viability Assessment (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[1][5]

-

Cell Treatment : Culture and treat cells as described in the general workflow.

-

MTT Incubation : After the 24-hour treatment period, remove the culture medium and add 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Incubate for 3 hours at 37°C.

-

Formazan Solubilization : Remove the MTT solution. Add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Measurement : Gently shake the plates to ensure complete dissolution. Measure the absorbance at 540-595 nm using a microplate reader.

-

Calculation : Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Nitric Oxide (NO) Production Measurement (Griess Assay)

This colorimetric assay quantifies nitrite (a stable product of NO) in the cell culture supernatant.[5]

-

Sample Collection : Collect 50-100 µL of cell culture supernatant from each well of the treated and stimulated plates.

-

Griess Reagent : Prepare the Griess reagent by mixing equal parts of solution A (e.g., 1% sulfanilamide in 5% phosphoric acid) and solution B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Reaction : Add 50-100 µL of the Griess reagent to each supernatant sample in a new 96-well plate.

-

Incubation : Incubate the plate in the dark at room temperature for 10-15 minutes.

-

Absorbance Measurement : Measure the absorbance at 550 nm.

-

Quantification : Calculate the nitrite concentration using a standard curve prepared with known concentrations of sodium nitrite.

Antioxidant Activity (DPPH Radical Scavenging Assay)

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[7]

-

Sample Preparation : Prepare various concentrations of this compound in a suitable solvent (e.g., ethanol).

-

DPPH Solution : Prepare a solution of DPPH in the same solvent to a final absorbance of ~1.0 at 517 nm.

-

Reaction : Mix the this compound solution with the DPPH solution. A control containing only the solvent and DPPH is also prepared.

-

Incubation : Incubate the mixture in the dark at room temperature for 30 minutes.

-

Absorbance Measurement : Measure the absorbance of all samples at 517 nm.

-

Calculation : The percentage of scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] * 100. The IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) can then be determined.

References

- 1. Oxyresveratrol and this compound Glucuronide Metabolites: Chemical Production, Structural Identification, Metabolism by Human and Rat Liver Fractions, and In Vitro Anti-inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular encapsulation and bioactivity of this compound, a resveratrol analogue, for use in foods - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular encapsulation and bioactivity of this compound, a resveratrol analogue, for use in foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. rootspress.org [rootspress.org]

- 7. In silico, in vitro: antioxidant and antihepatotoxic activity of this compound from Gnetum ula Brongn - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Gnetol: An In-Depth Technical Guide to its In Vitro Neuroprotective Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gnetol, a naturally occurring stilbenoid and a structural analog of resveratrol, is emerging as a compound of significant interest in the field of neuropharmacology.[1] Possessing potent antioxidant and anti-inflammatory properties, this compound has demonstrated considerable neuroprotective potential in various in vitro models.[2][3] This technical guide provides a comprehensive overview of the current in vitro evidence supporting the neuroprotective effects of this compound. It consolidates quantitative data from key studies, details the experimental protocols used to elicit these findings, and illustrates the underlying molecular signaling pathways. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the discovery and development of novel neuroprotective therapeutics.

Quantitative Analysis of Neuroprotective Efficacy

The neuroprotective effects of this compound have been quantified in neuronal cell models, particularly against toxin-induced cell death. A key study investigated its efficacy in protecting mouse neuroblastoma (N2a) cells from neurotoxicity induced by the organophosphate pesticide malathion.[4] Pre-treatment with this compound demonstrated a dose-dependent improvement in cell survival and a reduction in cytotoxicity.[5]

Table 1: Effect of this compound on N2a Cell Viability and Cytotoxicity against Malathion-Induced Toxicity [5]

| This compound Concentration (µM) | Cell Viability (% of Control) | LDH Release (% of Control) |

|---|---|---|

| 0 (Malathion only) | ~70-80% | 119.5% |

| 5 | 92.1% | 90.8% |

| 10 | 94.5% | 88.5% |

| 20 | 100.1% | 89.5% |

Furthermore, this compound was shown to promote crucial neuronal functions, such as neurite outgrowth and the secretion of Nerve Growth Factor (NGF), which are vital for neuronal survival and connectivity.[4][6]

Table 2: Effect of this compound on Neuritogenesis and NGF Secretion [4][6]

| Treatment | Outcome | Observation |

|---|---|---|

| This compound | Neurite Outgrowth | Increased degree and length of neurites in N2a cells.[6] |

| this compound | NGF Level | Upregulated NGF secretion in C6 glioma cells.[4][5] |

Key Molecular Mechanisms & Signaling Pathways

This compound exerts its neuroprotective effects through a multi-targeted mechanism involving the modulation of apoptosis, enhancement of cellular defense systems like autophagy, and promotion of neuronal growth factors.

Attenuation of Apoptosis

This compound effectively counteracts apoptotic cell death by modulating the expression of key regulatory proteins. In malathion-exposed N2a cells, this compound treatment leads to the upregulation of the anti-apoptotic protein Bcl-2 and the downregulation of the pro-apoptotic protein Bax.[4] This shift in the Bax/Bcl-2 ratio prevents the release of cytochrome C from the mitochondria, thereby inhibiting the activation of downstream executioner caspases like caspase-3 and halting the apoptotic cascade.[4]

References

- 1. Molecular encapsulation and bioactivity of this compound, a resveratrol analogue, for use in foods - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. omicsonline.org [omicsonline.org]

- 6. omicsonline.org [omicsonline.org]

Gnetol isolation and characterization from Gnetum species

An In-depth Technical Guide to the Isolation and Characterization of Gnetol from Gnetum Species

Introduction

This compound (trans-2,6,3',5'-tetrahydroxystilbene) is a naturally occurring stilbenoid polyphenol found in various species of the genus Gnetum.[1][2] This class of compounds is recognized for a wide range of biological activities, and this compound itself has demonstrated significant potential as an anti-inflammatory, antioxidant, anti-cancer, and potent tyrosinase inhibitor.[3][4][5][6] this compound has been successfully isolated from several Gnetum species, including G. ula, G. gnemon, G. montanum, G. klossii, and G. hainanese.[1][2] This guide provides a comprehensive overview of the methodologies for the isolation and characterization of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Isolation of this compound from Gnetum Species

The isolation of this compound is a multi-step process that begins with the extraction from plant material, followed by fractionation and purification using chromatographic techniques. The general workflow is designed to enrich and isolate the target compound from a complex mixture of phytochemicals.

Caption: General workflow for the isolation of this compound.

Experimental Protocols

1.1.1. Plant Material Preparation

-

Objective: To prepare the plant material for efficient solvent extraction.

-

Protocol:

-

Collect and taxonomically identify the desired part of the Gnetum species (e.g., stems of Gnetum ula).[7]

-

Wash the plant material thoroughly to remove debris.

-

Air-dry the material in a shaded, well-ventilated area until brittle.[7]

-

Coarsely powder the dried material using a mechanical grinder to increase the surface area for extraction.[7]

-

1.1.2. Solvent Extraction

-

Objective: To extract a broad range of phytochemicals, including this compound, from the prepared plant material.

-

Protocol (Maceration):

-

Place the powdered plant material in a large vessel.

-

Add 95% ethanol at a solid-to-solvent ratio of 1:10 (w/v).[7]

-

Allow the mixture to stand for 24-48 hours at room temperature, with occasional agitation.[7][8]

-

Filter the extract through Whatman filter paper. The collected liquid is the filtrate.[8]

-

Repeat the extraction process on the residue two more times with fresh solvent to maximize yield.[7]

-

Combine all filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude ethanol extract.[7]

-

1.1.3. Solvent-Solvent Partitioning

-

Objective: To separate compounds in the crude extract based on their polarity, thereby enriching the fraction containing this compound.

-

Protocol:

-

Suspend the crude ethanol extract in distilled water.[7]

-

Perform sequential liquid-liquid partitioning in a separatory funnel using solvents of increasing polarity.[7]

-

First, partition against n-hexane to remove non-polar compounds like fats and waxes. Discard the hexane layer.

-

Next, partition the aqueous layer against chloroform, followed by ethyl acetate. This compound, being a moderately polar stilbenoid, will preferentially move into the ethyl acetate fraction.[7]

-

Collect the ethyl acetate fraction and concentrate it under reduced pressure to yield a dried, this compound-enriched extract.[7]

-

1.1.4. Chromatographic Purification

-

Objective: To isolate pure this compound from the enriched fraction.

-

Protocol (Column Chromatography):

-

Prepare a slurry by adsorbing the dried ethyl acetate fraction (e.g., 5 g) onto silica gel (e.g., 10 g).[2]

-

Load the dried slurry onto a silica gel column packed with n-hexane.

-

Elute the column with a gradient of n-hexane and ethyl acetate. A typical gradient starts with 100% n-hexane and gradually increases the proportion of ethyl acetate (e.g., 98:2, 96:4, 90:10, 80:20, and finally 100% ethyl acetate).[2]

-

Collect fractions of the eluate and monitor them using Thin-Layer Chromatography (TLC).

-

Combine fractions that show a potent band corresponding to this compound. The fourth column fraction has been reported to have high antioxidant potential.[2][9]

-

For final purification to achieve high purity, the combined fractions can be subjected to preparative High-Performance Liquid Chromatography (HPLC).[10]

-

Quantitative Data: Extraction Yields

The choice of solvent significantly impacts the yield of the crude extract.

| Plant Material | Extraction Method | Solvent | Yield (%) | Reference |

| Gnetum ula Stem | Successive Extraction | Petroleum Ether | 0.96 | [2] |

| Gnetum ula Stem | Successive Extraction | Chloroform | 2.24 | [2] |

| Gnetum ula Stem | Successive Extraction | Ethanol | 4.45 | [2] |

| Gnetum montanum Stems/Rhizomes | Soaking (3x) | 95% Ethanol | 20.0 | [11] |

Characterization of this compound

Once isolated, the compound's identity as this compound and its purity must be confirmed using a combination of chromatographic and spectroscopic techniques.

Caption: Workflow for the analytical characterization of this compound.

Experimental Protocols

2.1.1. High-Performance Liquid Chromatography (HPLC)

-

Objective: To assess the purity of the isolated this compound and for quantification.

-

Protocol:

-

Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).[12]

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[12]

-

Mobile Phase: A gradient system is typically used.

-

Detection: Monitor the eluate at 305 nm, a characteristic UV absorption wavelength for this compound.[13]

-

Analysis: Inject a solution of the isolated compound. Purity is determined by the percentage of the total peak area attributed to the this compound peak.

-

2.1.2. Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Objective: To determine the molecular weight and fragmentation pattern of this compound, confirming its identity.

-

Protocol:

-

Instrumentation: An LC system coupled to a mass spectrometer, often with an electrospray ionization (ESI) source.[14][15]

-

Ionization Mode: Negative ESI mode is preferred as it produces a strong signal for the deprotonated ion [M-H]⁻.[14]

-

Analysis:

-

Full Scan: Acquire a full scan to determine the mass-to-charge ratio (m/z) of the molecular ion. For this compound (C₁₄H₁₂O₄), the expected m/z for [M-H]⁻ is approximately 243.07.

-

Tandem MS (MS/MS): Select the molecular ion (m/z 243.2) as the precursor and apply collision-induced dissociation (CID). This will fragment the molecule, and the resulting product ions (e.g., m/z 175.0) are characteristic of the this compound structure.[14]

-

-

2.1.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

-